molecular formula C7H10N2O2 B13837229 4-Amino-2-oxocyclohex-3-ene-1-carboxamide

4-Amino-2-oxocyclohex-3-ene-1-carboxamide

Cat. No.: B13837229
M. Wt: 154.17 g/mol
InChI Key: JLIRNZGHUJMNQJ-UHFFFAOYSA-N
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Description

4-Amino-2-oxocyclohex-3-ene-1-carboxamide is a chemical compound with a unique structure that includes an amino group, a ketone group, and a carboxamide group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-oxocyclohex-3-ene-1-carboxamide can be achieved through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-oxocyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield hydroxymethyl derivatives.

    Substitution: Substitution reactions can introduce different functional groups onto the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxymethyl derivatives, substituted cyclohexene compounds, and various oxidized forms of the original compound .

Scientific Research Applications

4-Amino-2-oxocyclohex-3-ene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-oxocyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of glycosidases by mimicking the substrate or transition state of the enzyme’s reaction. This inhibition can disrupt the enzyme’s activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-oxocyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-amino-2-oxocyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C7H10N2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h3,5H,1-2,8H2,(H2,9,11)

InChI Key

JLIRNZGHUJMNQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1C(=O)N)N

Origin of Product

United States

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